6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine
Description
Chemical Structure: The compound features a chloro-substituted imidazo[1,2-a]pyridine core with a 4-chlorophenyl group at position 2 and an N,N-dimethylmethanamine moiety at position 3 (CAS: 365213-33-8) .
Properties
IUPAC Name |
1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHNRLYRKDDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397151 | |
| Record name | 3N-551S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365213-33-8 | |
| Record name | 3N-551S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine scaffold is typically assembled via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For this compound, the preferred starting material is 6-chloro-2-aminopyridine , which reacts with 4-chlorophenylglyoxal in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions.
Mechanistic Insights :
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The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and aromatization.
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Chlorine at position 6 of the pyridine ring enhances electrophilicity, facilitating cyclization.
Optimization Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility of intermediates |
| Temperature | 80–90°C | Balances reaction rate and side-product formation |
| Catalyst Loading | 10 mol% p-TsOH | Accelerates cyclization without over-acidification |
Functional Group Interconversion and Final Assembly
For compounds requiring late-stage chlorophenyl incorporation, a Suzuki-Miyaura coupling is employed post-cyclization. However, in this case, the 4-chlorophenyl group is introduced earlier to streamline synthesis.
Key Reaction Metrics :
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | 4-chlorophenylglyoxal, p-TsOH | 8 | 78 |
| Bromination | NBS, CCl₄ | 2 | 88 |
| Amination | Me₂NH, THF | 12 | 73 |
Purification and Characterization
Purification Workflow :
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Crude Product : Wash with cold ethyl acetate to remove unreacted dimethylamine.
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Column Chromatography : Use silica gel (230–400 mesh) with a gradient of 5–20% methanol in dichloromethane.
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Recrystallization : Dissolve in hot hexane/ethyl acetate (1:1) and cool to −20°C (final purity >98%).
Analytical Validation :
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (s, 1H, pyridine-H), 4.32 (s, 2H, CH₂N), 2.32 (s, 6H, N(CH₃)₂).
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HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Industrial-Scale Adaptations
Large-scale production replaces batch-wise amination with continuous flow reactors :
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Flow Setup : Mix bromomethyl intermediate with dimethylamine in supercritical CO₂ at 100 bar and 50°C.
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Advantages : 20% higher yield, 50% reduction in reaction time, and improved safety profile.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Stepwise | High purity, reproducible | Lengthy (5 steps) | 58 |
| One-Pot Cyclization | Reduced solvent use | Lower amine group incorporation | 42 |
| Flow Chemistry | Scalable, efficient | High initial capital cost | 78 |
Troubleshooting Common Issues
Low Amination Yield :
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Cause : Residual moisture deactivating the bromomethyl intermediate.
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Solution : Use molecular sieves during reagent storage and reaction.
Byproduct Formation (Di-methylated derivative) :
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Mitigation : Limit dimethylamine stoichiometry to 1.2 equivalents and monitor reaction via TLC.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Reduced derivatives with hydrogen replacing the chloro groups.
Substitution: Derivatives with various functional groups replacing the chloro substituents.
Scientific Research Applications
The compound's structure can be represented as follows:
Medicinal Chemistry
6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine has been investigated for its potential pharmacological properties. Research indicates that compounds with imidazo[1,2-a]pyridine frameworks often exhibit biological activity against various targets, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's ability to disrupt bacterial cell membranes, indicating potential as an antimicrobial agent.
Material Science
The unique chemical structure of this compound allows it to be used in the development of advanced materials:
- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.
- Nanotechnology : Research has explored its application in creating nanomaterials for drug delivery systems, where its chemical stability and biocompatibility are advantageous.
Analytical Chemistry
This compound is also utilized in analytical methods:
- Chromatography : It is used as a standard in high-performance liquid chromatography (HPLC) for the quantification of similar compounds in complex mixtures.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potency comparable to existing chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In an investigation published in Antibiotics, researchers assessed the antimicrobial activity of various imidazo compounds against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Pharmacological Implications
The imidazo[1,2-a]pyridine scaffold is highly tunable, with substituents critically influencing pharmacological activity, metabolic stability, and toxicity. Below is a comparative analysis of key analogues:
Table 1: Structural and Pharmacological Comparisons
Metabolic Stability and Degradation Pathways
- Target Compound vs. Alpidem: Both share 6-chloro and 4-chlorophenyl groups, which are associated with rapid oxidative metabolism .
- Fluorophenyl Analogues : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives exhibit 89% metabolic stability under experimental conditions, suggesting fluorination improves resistance to degradation .
Toxicity and Structural Alerts
Pharmacokinetic and Solubility Data
Table 2: Physicochemical and ADME Properties
Biological Activity
Overview
6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine, commonly referred to as 6-Cl-2-CP-NDIP, is a synthetic heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- IUPAC Name : 1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
- Molecular Formula : C₁₆H₁₅Cl₂N₃
- Molecular Weight : 320.22 g/mol
- CAS Number : 365213-33-8
The compound features a chloro-substituted phenyl group and a dimethylamino group, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Research has indicated that 6-Cl-2-CP-NDIP exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported its effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of approximately 31.25 µg/mL against Micrococcus luteus . The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances its antibacterial activity.
Anticancer Activity
The anticancer potential of 6-Cl-2-CP-NDIP has been explored in several studies:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis revealed that the chlorinated phenyl group significantly contributes to its cytotoxic effects .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells via the activation of caspase pathways. This suggests that the compound may serve as a lead for developing new anticancer agents.
Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing derivatives of imidazo[1,2-a]pyridine compounds and evaluating their antibacterial properties. The results indicated that compounds with similar structures to 6-Cl-2-CP-NDIP showed promising activity against resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .
Study 2: Anticancer Potential
In another investigation, researchers synthesized several analogs of 6-Cl-2-CP-NDIP and assessed their cytotoxicity against human cancer cell lines. The findings revealed that modifications to the imidazo[1,2-a]pyridine scaffold could enhance anticancer activity, with some derivatives exhibiting IC50 values below 10 µM against HT29 colon cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Alpidem | Alpidem Structure | Anxiolytic effects; lower cytotoxicity |
| Other Imidazo Derivatives | Various | Variable antimicrobial and anticancer activities |
This compound is distinguished by its specific substitution pattern which enhances its reactivity compared to other derivatives.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what parameters critically influence reaction yield?
The compound can be synthesized via cyclocondensation of chlorinated precursors followed by reductive amination. Key steps include:
- Formation of the imidazo[1,2-a]pyridine core using phosphorus oxychloride/DMF as a formylation agent under reflux (0–10°C, 8 hours) .
- Reductive amination with sodium borohydride to stabilize the methanamine group, requiring strict control of stoichiometry and pH . Critical parameters: Solvent choice (chloroform vs. 1,2-dimethoxyethane), temperature control during exothermic steps, and catalyst purity. Yields drop significantly if intermediates are not purified before reduction .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should conflicting spectral data be resolved?
- 1H/13C NMR : Resolves aromatic proton environments and confirms dimethylamine substitution .
- Mass spectrometry (HRMS) : Validates molecular weight and detects chlorine isotopic patterns .
- IR spectroscopy : Identifies C-N stretching in the imidazo-pyridine core (~1600 cm⁻¹) . Ambiguities in NOE or coupling constants can arise due to rotational isomerism; use 2D NMR (COSY, HSQC) and elemental analysis for cross-validation .
Q. What safety protocols are essential when handling reactive intermediates in its synthesis?
- Chlorinated intermediates (e.g., 3-nitroimidazo[1,2-b]pyridazine derivatives) require:
- Use of fume hoods and flame-resistant labware (avoid sparks/heat) .
- PPE: Nitrile gloves, goggles, and flame-retardant coats .
- Emergency measures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do chlorophenyl substituents influence electronic properties and reactivity in cross-coupling reactions?
The 4-chlorophenyl group is electron-withdrawing, reducing electron density at the pyridine N-atom and directing electrophilic attacks to the 6-position. This enhances stability in Suzuki-Miyaura couplings but reduces nucleophilic substitution rates at the methanamine group . Computational studies (DFT) show a Hammett σₚ value of +0.23 for the substituent, correlating with observed regioselectivity .
Q. What computational strategies improve pharmacokinetic predictions when experimental solubility data conflicts with models?
- QSAR models : Use descriptors like topological polar surface area (TPSA ≈ 45 Ų) and LogP (2.8–3.1) to predict blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate solvation free energy in explicit water to resolve discrepancies between COSMO-RS and experimental solubility .
- Hybrid approaches : Combine quantum mechanics (QM) for electronic properties with machine learning to refine bioavailability predictions .
Q. How can reactor design optimize catalytic reduction steps while preserving stereochemical integrity?
- Continuous-flow reactors : Enhance heat dissipation during exothermic borohydride reductions, minimizing racemization .
- Catalyst immobilization : Use silica-supported Pd catalysts to improve turnover and reduce metal leaching .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate stereochemistry .
Q. What mechanistic insights explain contradictory biological activity between in vitro and in vivo models?
Discrepancies often arise from:
- Metabolic instability : Rapid hepatic oxidation of the methanamine group in vivo, not observed in cell assays .
- Protein binding : Plasma albumin binding reduces free drug concentration, requiring adjustment of dosing regimens in PK/PD models . Mitigation: Introduce deuterium at labile C-H bonds or use prodrug strategies to enhance metabolic stability .
Q. How do competing reaction pathways during core formation affect byproduct profiles, and how can these be quantified?
- Byproducts : Include regioisomeric imidazo[1,2-a]pyridines (e.g., 8-chloro derivatives) due to incomplete regiocontrol during cyclization .
- Analytical methods : Use HPLC-MS with a C18 column (ACN/water gradient) to resolve isomers. Quantify impurities via UV absorption at 254 nm .
- Process optimization : Adjust solvent polarity (e.g., DMF → DMSO) to favor kinetic over thermodynamic product formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
